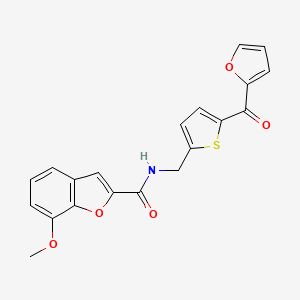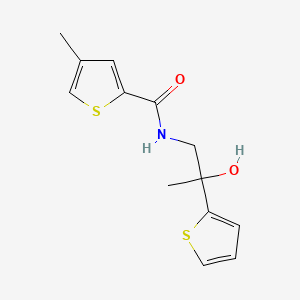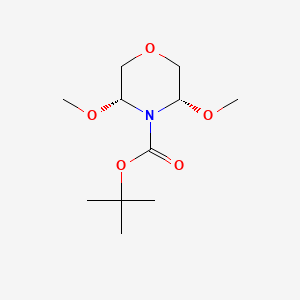
5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound notable for its unique structural components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesis via Mannich Reaction: The initial step could involve the reaction between 3-(allyloxy)benzaldehyde and 2-(dimethylamino)ethylamine in the presence of formaldehyde, resulting in the formation of the corresponding Mannich base.
Cyclization and Functionalization: Subsequent cyclization involving the Mannich base with 2-thiophene carboxylic acid under acidic or basic conditions leads to the formation of the pyrrolone core. The hydroxy functionality is introduced through post-synthetic modification, likely via a selective hydroxylation reaction.
Purification: Purification methods include recrystallization and chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound's purity.
Industrial Production Methods
Industrial-scale production may follow similar synthetic pathways but optimized for cost-efficiency and yield. It typically involves batch processing or continuous flow chemistry techniques, large-scale purification, and rigorous quality control measures to ensure consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the pyrrolone ring is prone to oxidation, forming corresponding ketones or quinones under strong oxidizing conditions.
Reduction: The carbonyl group adjacent to the thiophene ring can undergo reduction reactions to yield hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides, or sulfonates under basic or acidic conditions.
Major Products
Depending on the reaction, major products include oxidized ketones/quinones, reduced alcohols, and substituted derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential use in organic electronics, catalytic systems, and as intermediates in fine chemical production.
Biology
Biologically, 5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exhibits activity in enzyme inhibition studies, protein-ligand interactions, and as a probe for biochemical assays.
Medicine
In medicinal chemistry, it's explored for its potential as an anti-inflammatory agent, analgesic, or anticancer compound due to its unique molecular scaffold that interacts with biological targets.
Industry
Industrial applications include its role as a precursor in the synthesis of specialty polymers, advanced materials for electronic devices, and in the development of novel agrochemicals.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The dimethylaminoethyl group may facilitate binding to enzyme active sites, while the hydroxy and carbonyl groups could engage in hydrogen bonding and electrostatic interactions. These interactions disrupt biological processes like signal transduction, metabolic pathways, or cellular proliferation, which are critical in its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
2-(dimethylamino)ethyl-3-hydroxy-5-(3-(allyloxy)phenyl)-4-(thiophene-2-carbonyl)pyrazole
N-(2-(dimethylamino)ethyl)-5-(3-(allyloxy)phenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-indole-2-carboxamide
Uniqueness
What sets 5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one apart is its unique combination of functional groups that offer diverse reactivity and potential biological activity, making it a versatile molecule for various scientific and industrial applications. The presence of both the thiophene ring and the pyrrolone core is a distinctive feature that contributes to its uniqueness compared to other structurally similar compounds.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h4-9,13-14,19,26H,1,10-12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNBEBPBXBGPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2686598.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2686605.png)

![6-(4-methoxyphenethyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2686608.png)
![{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid](/img/structure/B2686609.png)

![2-methyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2686611.png)
![N-[(2-propan-2-yloxypyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2686614.png)
